Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate
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Overview
Description
Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
The synthesis of ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The resulting thieno[3,2-d]pyrimidine-4-ones are then further reacted with appropriate chlorinating agents to introduce the chlorine atom at the desired position . The final step involves the coupling of the chlorinated thienopyrimidine with ethyl 4-methylbenzoate under suitable reaction conditions to obtain the target compound.
Chemical Reactions Analysis
Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as antiviral or anticancer activities.
Comparison with Similar Compounds
Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-amine: This compound has similar structural features but lacks the ester and chlorinated functionalities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but share some biological activities with thienopyrimidines.
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate: This compound is structurally similar but has a different substitution pattern on the thienopyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14ClN3O3S |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C17H14ClN3O3S/c1-3-24-17(23)10-5-4-9(2)12(6-10)21-16(22)11-7-25-14-13(11)19-8-20-15(14)18/h4-8H,3H2,1-2H3,(H,21,22) |
InChI Key |
OMOUUDKJFQTOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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